Increased Lipophilicity Over the Phenylsulfonyl Analog via Chlorine Substitution
The 4-chloro substituent on the benzenesulfonyl group of 851174-34-0 increases the calculated partition coefficient (XLogP3-AA) to 2.0, compared to 1.4 for the unsubstituted phenylsulfonyl analog 2-[3-(benzenesulfonyl)propanamido]thiophene-3-carboxamide (CAS 868677-05-8) [1][2]. This ΔXLogP of +0.6 reflects enhanced lipophilicity attributable to the electron-withdrawing chloro group, while both compounds retain identical hydrogen-bond donor (2) and acceptor (5) counts [1][2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.0 |
| Comparator Or Baseline | 2-[3-(benzenesulfonyl)propanamido]thiophene-3-carboxamide (CAS 868677-05-8); XLogP3-AA = 1.4 |
| Quantified Difference | ΔXLogP = +0.6 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15); values reported for neutral species |
Why This Matters
A higher logP of 0.6 units can translate into measurably greater passive membrane permeability for the chlorinated analog in cell-based assays, making 851174-34-0 a preferred fragment when target engagement requires crossing lipid bilayers.
- [1] PubChem. (2025). Compound Summary for CID 2448200, 2-[3-(4-Chlorobenzenesulfonyl)propanamido]thiophene-3-carboxamide. National Center for Biotechnology Information. Retrieved April 29, 2026. View Source
- [2] PubChem. (2025). Compound Summary for CID 7189774, 2-(3-(Phenylsulfonyl)propanamido)thiophene-3-carboxamide. National Center for Biotechnology Information. Retrieved April 29, 2026. View Source
